molecular formula C13H8F2N2O3 B4391491 N-(3,5-difluorophenyl)-3-nitrobenzamide

N-(3,5-difluorophenyl)-3-nitrobenzamide

Cat. No.: B4391491
M. Wt: 278.21 g/mol
InChI Key: AQDCWOLRDVNHLH-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-nitrobenzamide: is an aromatic compound that features both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3,5-difluorophenyl)-3-nitrobenzamide typically begins with 3,5-difluoroaniline and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

  • Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3,5-difluorophenyl)-3-nitrobenzamide can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: While the nitro group is already in a highly oxidized state, the amide group can undergo oxidation under strong oxidative conditions to form carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: N-(3,5-difluorophenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the preparation of fluorinated aromatic compounds.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features that may interact with biological targets.
  • Investigated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, including polymers and coatings with specific properties imparted by the fluorine atoms.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of N-(3,5-difluorophenyl)-3-nitrobenzamide in biological systems is not fully elucidated. its structural features suggest it may interact with enzymes or receptors involved in cellular processes.
  • The nitro group can undergo bioreduction in cells, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Comparison with Similar Compounds

    N-(3,5-difluorophenyl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-(3,5-difluorophenyl)-3-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

    N-(3,5-difluorophenyl)-3-methoxybenzamide: Features a methoxy group instead of a nitro group.

Uniqueness:

  • The presence of both fluorine and nitro groups in N-(3,5-difluorophenyl)-3-nitrobenzamide imparts unique electronic and steric properties, making it distinct from its analogs.
  • These properties can influence its reactivity and interactions with biological targets, potentially leading to unique applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-2-1-3-12(4-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDCWOLRDVNHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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